molecular formula C22H21N5O4 B250976 N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide

N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide

Cat. No.: B250976
M. Wt: 419.4 g/mol
InChI Key: JCQBHQUPDSDWBK-UHFFFAOYSA-N
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Description

N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide is a complex organic compound with a unique structure that combines a benzotriazole moiety with a nitrofuran carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide typically involves multiple steps, starting with the preparation of the benzotriazole core. This is followed by the introduction of the butylphenyl and nitrofuran carboxamide groups. Common synthetic routes include:

    Formation of Benzotriazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Butylphenyl Group: This can be achieved through Friedel-Crafts alkylation or other suitable methods.

    Attachment of Nitrofuran Carboxamide Group: This step often involves coupling reactions, such as amide bond formation, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The benzotriazole and nitrofuran rings can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Products may include oxidized derivatives of the nitrofuran moiety.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Various substituted derivatives of the benzotriazole and nitrofuran rings.

Scientific Research Applications

N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide involves its interaction with specific molecular targets. The benzotriazole moiety may interact with enzymes or receptors, while the nitrofuran group can undergo redox reactions, leading to the generation of reactive intermediates. These interactions can modulate various biological pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide
  • **N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide
  • **N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-chloro-2-methylphenoxy)acetamide

Uniqueness

N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide stands out due to its unique combination of a benzotriazole core with a nitrofuran carboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H21N5O4

Molecular Weight

419.4 g/mol

IUPAC Name

N-[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C22H21N5O4/c1-3-4-5-15-6-8-16(9-7-15)26-24-18-12-14(2)17(13-19(18)25-26)23-22(28)20-10-11-21(31-20)27(29)30/h6-13H,3-5H2,1-2H3,(H,23,28)

InChI Key

JCQBHQUPDSDWBK-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(O4)[N+](=O)[O-])C

Canonical SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(O4)[N+](=O)[O-])C

Origin of Product

United States

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